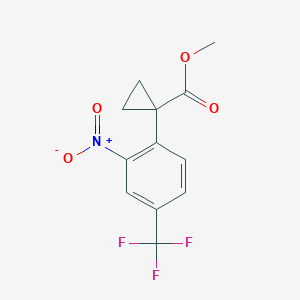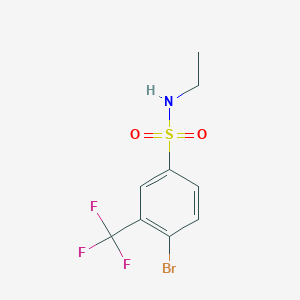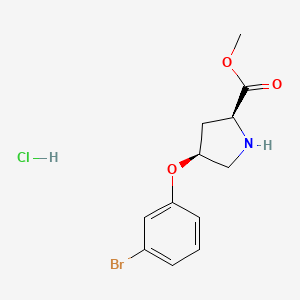
4-Methyl-3-(trifluoromethyl)phenylacetonitrile
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethyl)phenylacetonitrile (4-M3TFPAN) is a small molecule organic compound that has been studied for its potential applications in a variety of scientific research areas. 4-M3TFPAN is a highly fluorinated compound, with a trifluoromethyl group attached to the benzene ring. Its unique structure and properties make it an attractive candidate for use in a range of research applications.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Potassium modified La-Mg mixed oxide has been used as a catalyst for the mono-methylation of phenylacetonitrile, a compound related to 4-Methyl-3-(trifluoromethyl)phenylacetonitrile, which is important for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
- Alkali-exchanged faujasites have been used for selective α-Monomethylation of phenylacetonitrile with dimethyl carbonate or methanol, illustrating the potential of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile in similar reactions (Fu & Ono, 1994).
Pharmaceutical Research
- Derivatives of phenylacetonitrile, similar to 4-Methyl-3-(trifluoromethyl)phenylacetonitrile, have been synthesized for potential use in pharmaceutical applications. For example, 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was synthesized starting from related compounds (Boros, Kaldor, & Turnbull, 2011).
Materials Science
- Phenylacetonitrile and its derivatives are used in the development of polymer solar cells. A study explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive to polymer solar cells, showing its potential in improving power conversion efficiency (Jeong, Woo, Lyu, & Han, 2011).
Eigenschaften
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFXSMKZLPNZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)











![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
